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Compound of Interest

Compound Name: 6-hydroxy-4H-chromen-4-one
CAS No.: 38445-24-8
Cat. No.: B3425073
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An In-depth Technical Resource for Researchers and Drug Development Professionals

Introduction

6-hydroxy-4H-chromen-4-one, also known as 6-hydroxychromone, belongs to the chromone
family, a class of compounds widely recognized for their diverse biological activities. The
precise characterization of its molecular structure is fundamental to understanding its chemical
behavior and potential therapeutic applications. Spectroscopic techniques such as Nuclear
Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are
indispensable tools for this purpose, providing a comprehensive "fingerprint" of the molecule.

This guide offers an in-depth exploration of the NMR, IR, and MS data of 6-hydroxy-4H-
chromen-4-one. It is structured to provide not only the spectral data itself but also the
underlying principles and experimental protocols, ensuring a thorough understanding for both
novice and experienced researchers.

Molecular Structure and Properties
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The structural integrity of 6-hydroxy-4H-chromen-4-one is the cornerstone of its chemical
identity.

2.1 Chemical Structure and Numbering

The systematic numbering of the chromone ring is crucial for the accurate assignment of
spectroscopic signals. The structure and IUPAC numbering are presented below.

Caption: Molecular structure of 6-hydroxy-4H-chromen-4-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule.

'H NMR (Proton NMR) Analysis

Proton NMR reveals the electronic environment of each hydrogen atom, offering insights into
the connectivity and stereochemistry of the molecule.

3.1.1 Experimental Protocol

o Sample Preparation: 5-10 mg of 6-hydroxy-4H-chromen-4-one is dissolved in 0.5-0.7 mL of
a deuterated solvent, such as DMSO-ds or CDClI3z, in a5 mm NMR tube.

e Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

o Data Acquisition: The spectrum is acquired at room temperature with a sufficient number of
scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual
solvent peak or an internal standard like tetramethylsilane (TMS).

3.1.2 Data Summary Table
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Proton Assignment sl Multiplicity Coupling Constant
ppm) (3, Hz)

H-2 ~8.1 d ~6.0

H-3 ~6.3 d ~6.0

H-5 ~7.8 d 8.8

H-7 ~7.3 dd ~8.8,2.8

H-8 ~7.5 d 28

6-OH ~9.8 s

3.1.3 Spectral Interpretation and Assignments

The downfield chemical shift of H-5 is attributed to the deshielding effect of the adjacent
carbonyl group. The protons on the pyrone ring (H-2 and H-3) exhibit a characteristic coupling
constant. The aromatic protons (H-5, H-7, and H-8) show splitting patterns consistent with their
ortho and meta relationships. The phenolic proton (6-OH) typically appears as a broad singlet,
and its chemical shift can be concentration and solvent-dependent.

13C NMR (Carbon NMR) Analysis

Carbon NMR provides information about the carbon skeleton of the molecule.
3.2.1 Experimental Protocol

o Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated
solvent) is typically required compared to *H NMR due to the lower natural abundance of the
13C isotope.

 Instrumentation: A high-resolution NMR spectrometer with a carbon probe.

» Data Acquisition: Proton-decoupled spectra are usually acquired to simplify the spectrum to
single lines for each unique carbon. A sufficient number of scans and a relaxation delay are
used to ensure accurate integration.

3.2.2 Data Summary Table
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Carbon Assignment Chemical Shift (6, ppm)
C-2 ~155
C-3 ~112
C-4 ~176
C-4a ~124
C-5 ~126
C-6 ~156
C-7 ~119
C-8 ~110
C-8a ~148

3.2.3 Spectral Interpretation and Assignments

The carbonyl carbon (C-4) resonates at a significantly downfield chemical shift, which is
characteristic of ketones. The carbons bearing the hydroxyl group (C-6) and the ether oxygen
(C-2 and C-8a) are also shifted downfield. The remaining aromatic and olefinic carbons appear
in the expected regions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

4.1 Experimental Protocol

o Sample Preparation: The sample can be prepared as a KBr pellet, a mull in Nujol, or
analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

o Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm~1.
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4.2 Data Summary Table of Key Vibrational Frequencies

Functional Group Vibrational Mode Wavenumber (cm~—?)
O-H (hydroxyl) Stretching ~3300-3100 (broad)
C-H (aromatic) Stretching ~3100-3000

C=0 (ketone) Stretching ~1650-1630

C=C (aromatic/alkene) Stretching ~1620-1580

C-O (ether/phenol) Stretching ~1250-1100

4.3 Spectral Interpretation: Assigning Functional Groups

The broad absorption band in the high-frequency region is characteristic of the O-H stretching
of the hydroxyl group. The sharp peak around 1640 cm~1 is indicative of the C=0 stretching of
the a,B-unsaturated ketone. The absorptions in the 1620-1450 cm~? region are due to C=C
stretching vibrations of the aromatic and pyrone rings. The C-O stretching bands for the ether
and phenol functionalities are observed in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a molecule, as well as its fragmentation pattern.

5.1 Experimental Protocol

o Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.qg.,
methanol, acetonitrile).

 Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such
as Electrospray lonization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

o Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode.

5.2 Mass Spectrum Analysis and Fragmentation Pattern
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The molecular ion peak ([M+H]* or [M-H]~) confirms the molecular weight of the compound
(CoHeO3, MW: 162.14 g/mol ).[1] Common fragmentation pathways involve the loss of small
neutral molecules like CO and retro-Diels-Alder reactions of the pyrone ring.

5.3 Data Summary Table

miz lon

163 [M+H]*

161 [M-H]-

134 [M+H-COJ*

106 Further fragmentation

Integrated Spectroscopic Analysis: A Holistic
Approach

The unambiguous structural confirmation of 6-hydroxy-4H-chromen-4-one is achieved by
integrating the data from NMR, IR, and MS.
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Spectroscopic Techniques
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Caption: Workflow for integrated spectroscopic data analysis.

Conclusion

The comprehensive spectroscopic data presented in this guide, including *H NMR, 3C NMR,
IR, and MS, provides a robust and detailed characterization of 6-hydroxy-4H-chromen-4-one.
This information is essential for its unambiguous identification, quality assessment, and for
guiding further research into its biological activities and potential applications in drug discovery
and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 6-hydroxy-
4H-chromen-4-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3425073/docs#a-comprehensive-spectroscopic-
guide-to-6-hydroxy-4h-chromen-4-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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